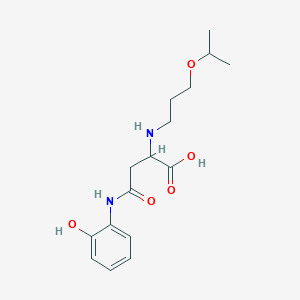

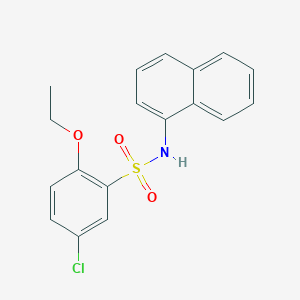

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, commonly known as HIPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIPP is a synthetic compound that was first synthesized in the early 2000s and has been extensively studied since then.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

4-oxobutanoic acids and their derivatives, such as 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, are involved in various chemical reactions due to their reactivity. For instance, reactions of 4-oxobutanoic acids with 1,3-binucleophilic agents like (2-aminophenyl)methanol can lead to the formation of complex compounds like benzopyrroloxazines. Such reactions are driven by the nucleophilic attack of the amino group on the electrophilic centers of the substrates, with quantum-chemical calculations providing insights into the reaction mechanisms based on Fukui reactivity indices and local hardness (Amalʼchieva et al., 2022).

Spectroscopic and Structural Analysis

Derivatives of 4-oxobutanoic acid are also studied for their structural characteristics using various analytical techniques. For example, vibrational spectroscopy, supported by DFT calculations, has been applied to analyze the crystal structure of chloramphenicol derivatives, revealing significant homomeric synthons and the role of non-conventional hydrogen bonds in their structures (Fernandes et al., 2017). Similarly, FT-IR, molecular structure analysis, and NBO analysis have been employed to study the structure and electronic properties of related compounds, providing insights into their stability and reactivity (Raju et al., 2015).

Biotechnological Synthesis

In addition to chemical synthesis, biotechnological methods are being explored for the production of oxo- and hydroxy-carboxylic acids, which include compounds structurally related to 4-oxobutanoic acid derivatives. Microbial production of such acids offers a "green" alternative to traditional chemical synthesis, utilizing renewable raw materials and environmentally friendly processes. This approach not only provides a sustainable route for producing these compounds but also opens up new avenues for their application in organic synthesis and the development of pharmaceutical intermediates (Aurich et al., 2012).

Eigenschaften

IUPAC Name |

4-(2-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUHHTBBBUBIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

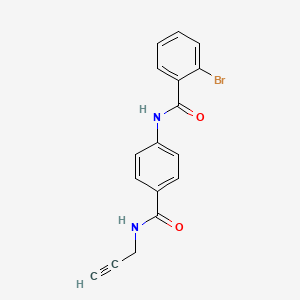

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)

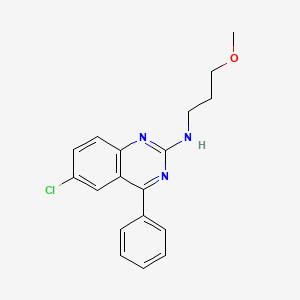

![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)

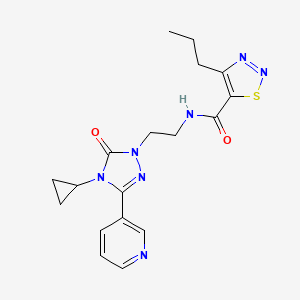

![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)